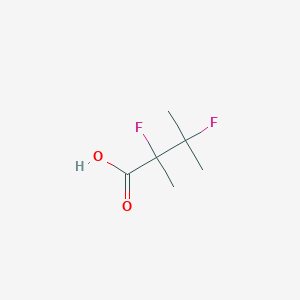
2,3-Difluoro-2,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Difluoro-2,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C6H10F2O2 . It is a colorless to yellow liquid or semi-solid or solid or lump . The IUPAC name for this compound is 3,3-difluoro-2,2-dimethylbutanoic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid or lump . The molecular weight of this compound is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds like 2,3-difluoro-2,3-dimethylbutanoic acid play a crucial role in the synthesis of various organic molecules. They are used to introduce fluorine atoms or fluorinated groups into target molecules, significantly affecting the molecules' physical, chemical, and biological properties. For example, selective difluoromethylation and monofluoromethylation reactions demonstrate the importance of fluorine introduction in modifying bioactive compounds, suggesting that this compound could be utilized in similar synthetic applications to influence molecular properties in a targeted manner (Hu, Zhang, & Wang, 2009).
Environmental Fate and Degradation
Research on the aerobic biotransformation of fluorotelomer alcohols in wastewater treatment processes highlights the environmental persistence and transformation pathways of fluorinated compounds. This area of study is relevant for understanding the environmental behavior of this compound, including its biodegradability and potential accumulation in the environment. The study provides insight into how fluorinated acids might undergo biodegradation and transformation, leading to various fluorinated metabolites (Wang et al., 2005).
Photocatalytic Decomposition
The photocatalytic decomposition of perfluorocarboxylic acids using TiO2 under acidic conditions shows the potential for removing persistent fluorinated pollutants from water. This research suggests a possible environmental remediation application for compounds like this compound, indicating that advanced oxidation processes could be effective in breaking down fluorinated acids into less harmful products (Panchangam, Lin, Shaik, & Lin, 2009).
Application in Material Science
Fluorinated compounds are extensively used in material science for their unique properties, such as hydrophobicity and stability. The synthesis and surface activity of fluorinated surfactants demonstrate the role of fluorinated groups in lowering surface tension and improving the performance of surfactants, indicating that this compound could find applications in the development of new materials or as a surface-modifying agent to confer desired properties on various substrates (Han, Zhang, Li, & Li, 2009).
Safety and Hazards
Zukünftige Richtungen
Difluoromethylation processes have been studied extensively and have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . This suggests that “2,3-Difluoro-2,3-dimethylbutanoic acid” and similar compounds may have potential applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-5(2,7)6(3,8)4(9)10/h1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZYGWWMPWUQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)
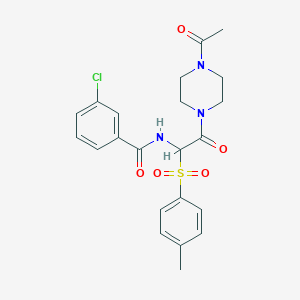
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

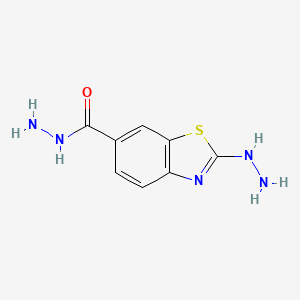
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)

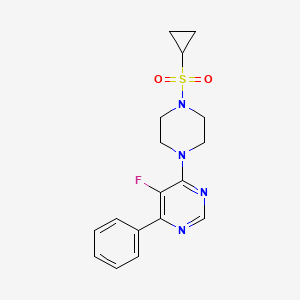
![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)
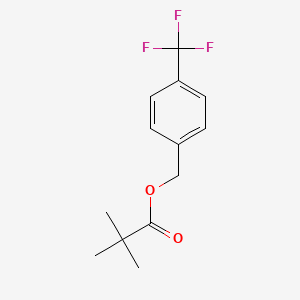

![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)

